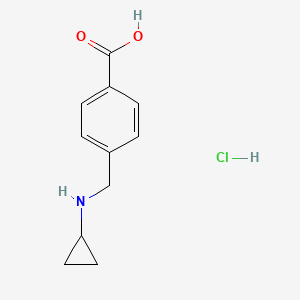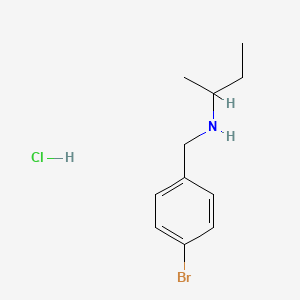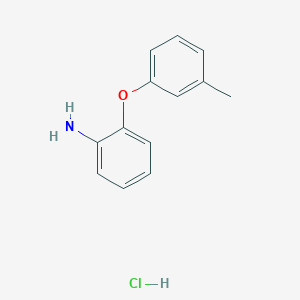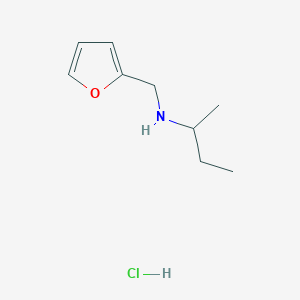![molecular formula C17H22ClN B3086117 (2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride CAS No. 1158498-77-1](/img/structure/B3086117.png)
(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride
Overview
Description
“(2-Methylpropyl)[(4-phenylphenyl)methyl]amine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties of “this compound” are not provided in the sources I found .Scientific Research Applications
Synthesis and Material Applications
Thermostabilizers for Polypropylene
A study by Aghamali̇yev, Naghiyeva, and Rasulov (2018) describes the synthesis of a compound through the interaction of specific amines and imidazoline, followed by purification to hydrochloride salt. This process involves converting amine compounds to their hydrochloride salts, which are then treated to isolate free amine compounds. The resulting amines were tested as thermostabilizers for polypropylene, highlighting their potential application in enhancing material stability under thermal stress (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Corrosion Inhibition
Corrosion Inhibitors for Mild Steel
Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in a hydrochloric acid medium. The study employed electrochemical measurements and surface analysis to confirm the formation of a protective film on the steel surface by these organic compounds, demonstrating their potential as effective corrosion inhibitors (Boughoues et al., 2020).
Medicinal Chemistry Applications
Pharmacological Studies
A series of Mannich bases containing an ibuprofen moiety were synthesized and characterized for their pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and antifungal properties. Some of these bases showed promising results, indicating their potential for further drug development (Sujith et al., 2009).
Polymer Science
CO2 Adsorption
Research by Prenzel, Wilhelm, and Rezwan (2014) focused on hybrid ceramic materials prepared from aminopropyl group bearing polysiloxane precursors. These materials were studied for their CO2 adsorption capabilities, showing that CO2-philic amine groups remained active after pyrolysis, indicating their potential use in gas separation technologies (Prenzel, Wilhelm, & Rezwan, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N.ClH/c1-14(2)12-18-13-15-8-10-17(11-9-15)16-6-4-3-5-7-16;/h3-11,14,18H,12-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCSBTYLQAHEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)
![(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086066.png)
amine hydrochloride](/img/structure/B3086067.png)
![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B3086072.png)
amine hydrochloride](/img/structure/B3086077.png)
amine hydrochloride](/img/structure/B3086086.png)
amine hydrochloride](/img/structure/B3086091.png)

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)

![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)